4-Aminoquinoline-3,6-dicarboxylic acid
Overview
Description
4-Aminoquinoline-3,6-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position and carboxylic acid groups at the 3 and 6 positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-3,6-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to enhance sustainability. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid, while reduction can produce 4-aminoquinoline .
Scientific Research Applications
4-Aminoquinoline-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-aminoquinoline-3,6-dicarboxylic acid involves its interaction with various molecular targets. For instance, in antimalarial applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent that shares the 4-aminoquinoline core.
Hydroxychloroquine: Used for its antimalarial and anti-inflammatory properties.
Uniqueness: 4-Aminoquinoline-3,6-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other 4-aminoquinoline derivatives and may contribute to its specific pharmacological properties .
Properties
IUPAC Name |
4-aminoquinoline-3,6-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-9-6-3-5(10(14)15)1-2-8(6)13-4-7(9)11(16)17/h1-4H,(H2,12,13)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDGQTISPFLAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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